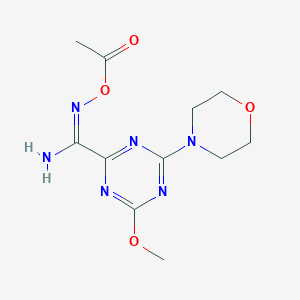
1,3,5-Triazine-2-carboximidamide, N'-(acetyloxy)-4-methoxy-6-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common reagents used in the synthesis may include acetic anhydride, methoxy compounds, and morpholine. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
“N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
“N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of “N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other triazine derivatives with different functional groups. Examples include:
- 4,6-Dimethoxy-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 6-(4-Morpholinyl)-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of “N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” lies in its specific functional groups, which may confer distinct chemical and biological properties. These properties can be compared to those of similar compounds to highlight its potential advantages and applications.
Properties
Molecular Formula |
C11H16N6O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[(E)-[amino-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C11H16N6O4/c1-7(18)21-16-8(12)9-13-10(15-11(14-9)19-2)17-3-5-20-6-4-17/h3-6H2,1-2H3,(H2,12,16) |
InChI Key |
AJBOLFVJCXAHRR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)O/N=C(\C1=NC(=NC(=N1)OC)N2CCOCC2)/N |
Canonical SMILES |
CC(=O)ON=C(C1=NC(=NC(=N1)OC)N2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11088634.png)
![4(3H)-Pyrimidinone, 2-amino-6-methyl-5-[2-(3-methylphenoxy)ethyl]-](/img/structure/B11088636.png)
![N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11088638.png)
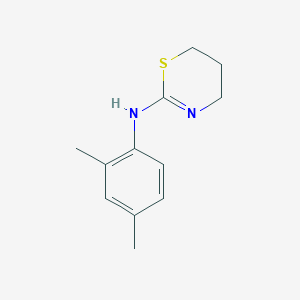
![3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11088649.png)
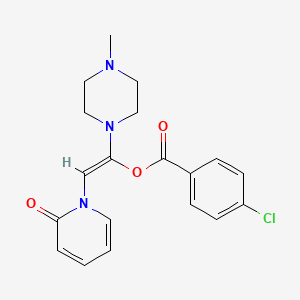
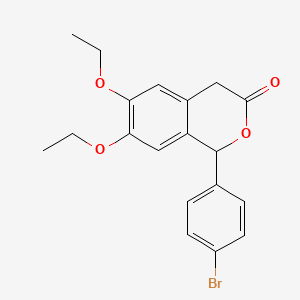
![N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide](/img/structure/B11088671.png)
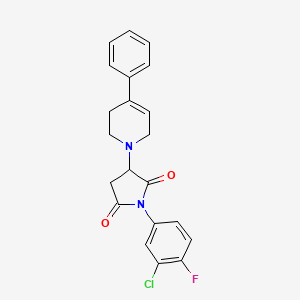
![2-bromo-4-{(Z)-[2-(3-bromo-4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088683.png)
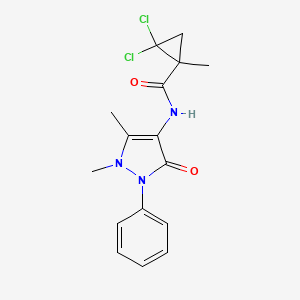
![N-(2,4-dinitrophenyl)-N'-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B11088701.png)
![N-(4-chlorophenyl)-5-cyano-6-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088704.png)
![N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11088710.png)
